molecular formula C25H44Sn B14301948 Tributyl(5-methyl-1-phenylhex-4-EN-3-YL)stannane CAS No. 117785-55-4

Tributyl(5-methyl-1-phenylhex-4-EN-3-YL)stannane

Katalognummer: B14301948
CAS-Nummer: 117785-55-4
Molekulargewicht: 463.3 g/mol
InChI-Schlüssel: NUKKQTSXKQJKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is a chemical compound with the molecular formula C19H36Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane typically involves the reaction of tributylstannyl lithium with 5-methyl-1-phenylhex-4-en-3-one. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) are used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other oxidized tin species.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tributyl(3-methyl-1-butenyl)stannane
  • Tributyl(cyclohexylidenemethyl)stannane
  • Tributyl(cyclohexyloxymethyl)stannane

Uniqueness

Tributyl(5-methyl-1-phenylhex-4-en-3-yl)stannane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl and methyl groups contribute to its stability and reactivity, making it suitable for various applications in research and industry.

Eigenschaften

117785-55-4

Molekularformel

C25H44Sn

Molekulargewicht

463.3 g/mol

IUPAC-Name

tributyl-(5-methyl-1-phenylhex-4-en-3-yl)stannane

InChI

InChI=1S/C13H17.3C4H9.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;3*1-3-4-2;/h3-6,8-10H,7,11H2,1-2H3;3*1,3-4H2,2H3;

InChI-Schlüssel

NUKKQTSXKQJKIV-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)C=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.